molecular formula C12H20N4O B2705436 1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine CAS No. 1856069-78-7

1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine

Cat. No.: B2705436
CAS No.: 1856069-78-7
M. Wt: 236.319
InChI Key: KFDQMWLPIQQMTL-UHFFFAOYSA-N
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Description

1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is a novel pyrazole-based small molecule of significant interest in medicinal chemistry research. Its core structure, featuring a piperidine-carbonyl group linked to a 5-aminopyrazole, is recognized as a privileged scaffold in drug discovery . This compound is designed for investigators exploring new therapeutic agents, particularly in the fields of oncology and inflammatory diseases. Pyrazole derivatives have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways. Research on analogous compounds has shown efficacy in reducing the expression of critical pro-inflammatory cytokines such as interleukin-6 (IL-6), which plays a central role in conditions like spinal cord injury and autoimmune disorders . Furthermore, the structural motif is prominent in the development of targeted cancer therapies. Similar molecules are investigated as inhibitors of specific kinase targets, including phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in cell proliferation and survival in various cancers . The integration of the 2-methylpiperidine unit is a strategic feature intended to fine-tune the molecule's physicochemical properties and its interaction with enzymatic pockets, potentially leading to improved selectivity and metabolic stability . Researchers can utilize this compound as a key intermediate or a core structure for developing new bioactive molecules, studying structure-activity relationships (SAR), and screening for activity against novel biological targets. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5-amino-1-ethylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-3-16-11(13)8-10(14-16)12(17)15-7-5-4-6-9(15)2/h8-9H,3-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDQMWLPIQQMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N2CCCCC2C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using an appropriate alkyl halide.

    Attachment of the Piperidine Moiety: The piperidine moiety can be attached through a nucleophilic substitution reaction using a suitable piperidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine
  • 3-(1-Methylpiperidin-2-yl)Pyridine
  • [(1-Methylpiperidin-3-yl)methyl]

Uniqueness

1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for research and development in various fields.

Biological Activity

1-Ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique molecular structure, characterized by a pyrazole ring and various substituents, suggests diverse interactions with biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C12H20N4OC_{12}H_{20}N_{4}O with a molecular weight of 236.31 g/mol. The key structural features include:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Piperidine Moiety : A six-membered saturated ring containing one nitrogen atom.
  • Ethyl Group : An aliphatic substituent that may influence lipophilicity and binding interactions.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₂H₂₀N₄O
Molecular Weight236.31 g/mol
Key Functional GroupsPyrazole, Amine
CAS Number1856069-78-7

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Activity

Studies have shown that various pyrazole derivatives, including this compound, possess notable antimicrobial properties. The mechanism often involves the inhibition of bacterial enzyme activity or disruption of cell membrane integrity, leading to cell death. For instance, related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Research highlights its ability to inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. In vitro studies have indicated that it can induce apoptosis in cancer cell lines, particularly in breast cancer models like MCF-7 and MDA-MB-231 . The combination of this compound with established chemotherapeutics like doxorubicin has shown synergistic effects, enhancing cytotoxicity against resistant cancer cells .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as COX and LOX. This activity could position it as a potential therapeutic agent for inflammatory diseases.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Binding to active sites of enzymes critical for tumor growth or inflammation.
  • Receptor Interaction : Modulating receptor-mediated pathways that control cellular responses to external stimuli.

Case Studies

  • Anticancer Synergy : A study evaluating the combination of this compound with doxorubicin in MDA-MB-231 cells showed a significant increase in apoptosis compared to doxorubicin alone. The Combination Index method confirmed a synergistic interaction, suggesting improved therapeutic efficacy for resistant cancer subtypes .
  • Antimicrobial Testing : In vitro assays demonstrated that this pyrazole derivative inhibited the growth of several pathogenic bacteria, showcasing its potential as an antimicrobial agent. This aligns with findings from other pyrazole derivatives that exhibit similar activity profiles .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-ethyl-3-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-5-amine and related pyrazole derivatives?

  • Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, pyrazole-amine derivatives are synthesized via:

  • Step 1 : Formation of the pyrazole core using substituted aldehydes and ketones under solvent-free or acidic conditions (e.g., barbituric acid condensation ).
  • Step 2 : Amine functionalization via nucleophilic substitution or reductive amination. demonstrates a copper-catalyzed coupling using cesium carbonate as a base, yielding 17.9% product after chromatography .
  • Key Reagents : Copper(I) bromide (catalyst), cesium carbonate (base), and polar aprotic solvents (e.g., DMSO) are critical for optimizing reactivity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement), particularly for verifying piperidine and carbonyl conformations .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., δ 8.87 ppm for pyridine protons in ) confirm substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., m/z 215 [M+H]+^+ in ) .
  • Infrared Spectroscopy : Identify carbonyl stretches (~1650–1750 cm1^{-1}) and amine N–H bonds (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize low synthetic yields observed in multi-step reactions (e.g., 17.9% in )?

  • Methodological Answer :

  • Catalyst Screening : Test alternative catalysts (e.g., Pd-based systems) to improve coupling efficiency. Copper(I) bromide in may limit yield due to side reactions .
  • Solvent Effects : Switch to DMF or THF to enhance solubility of intermediates.
  • Temperature Control : Increase reaction temperature (e.g., 50–80°C) to accelerate kinetics while monitoring decomposition.
  • Purification : Employ gradient elution in HPLC or flash chromatography to isolate polar byproducts .

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., carbonyls) deshield adjacent protons, causing upfield/downfield shifts. Compare with analogs in (δ 5.17–5.19 ppm for ethyl groups) .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, piperidine protons may split into multiplets due to restricted rotation .
  • Computational Aids : Predict NMR shifts using DFT calculations (e.g., Gaussian 03) to align experimental and theoretical data .

Q. What computational approaches are suitable for predicting this compound’s reactivity or binding affinity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate thermodynamic properties (e.g., heat of formation) to assess stability and detonation potential (as in ) .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. highlights pyrazole derivatives as BoNTA inhibitors, suggesting similar workflows .
  • ADMET Prediction : Use SwissADME to estimate pharmacokinetics and toxicity profiles early in drug development .

Q. How do structural modifications (e.g., substituent variations) impact biological activity or physicochemical properties?

  • Methodological Answer :

  • Case Study : shows replacing phenyl with trifluoromethyl groups enhances enzyme inhibition (e.g., BoNTA-LC IC50_{50} improvements) .
  • Thermal Stability : Nitro groups (e.g., in ) increase density and detonation velocity but reduce solubility .
  • LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyls) to improve aqueous solubility for in vitro assays .

Key Recommendations for Researchers

  • Prioritize crystallography for unambiguous structural confirmation, especially with complex substituents .
  • Screen catalysts and solvents systematically to address low yields in multi-step syntheses .
  • Validate spectral discrepancies using complementary techniques (e.g., 2D NMR + HRMS) .
  • Leverage computational tools (DFT, docking) to guide synthetic and biological studies .

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